

Interpreting the Certificate of Analysis for Irbesartan-d4: A Technical Guide

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Compound of Interest

Compound Name: Irbesartan-d4

Cat. No.: B602480

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for **Irbesartan-d4**, a deuterated internal standard crucial for pharmacokinetic studies and bioanalytical assays. Understanding the data presented in a CoA is paramount for ensuring the quality, accuracy, and reliability of experimental results.

Overview of Irbesartan-d4

Irbesartan-d4 is a stable isotope-labeled version of Irbesartan, an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] The deuterium labeling makes it an ideal internal standard for quantification of Irbesartan in biological matrices using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS).[3]

Key Physicochemical Data

A typical CoA for **Irbesartan-d4** will begin with fundamental physicochemical information. This data confirms the identity and basic properties of the compound.

Property	Specification	Source
Chemical Name	3-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl-2,3,5,6-d4)methyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one	[3]
CAS Number	1216883-23-6	[1][3][4][5]
Molecular Formula	C ₂₅ H ₂₄ D ₄ N ₆ O	[3][4][5]
Molecular Weight	432.55 g/mol	[4][5]
Appearance	White to Off-White Solid	[6]
Solubility	Soluble in Methanol (with heating)	[3]
Storage	Recommended at +4°C or -20°C for long-term storage	[4][7]

Analytical Data and Purity Assessment

The core of the CoA is the analytical data, which quantifies the purity and isotopic enrichment of the standard. These values are critical for accurate quantification in downstream applications.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique used to determine the chemical purity of **Irbesartan-d4** by separating it from any non-labeled or other impurities.

Parameter	Result
Purity by HPLC	>95% - ≥99%
Test Method	HPLC-UV

Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and determine the extent of deuterium incorporation.

Parameter	Result
Isotopic Enrichment	≥99% deuterated forms (d ₁ -d ₄)
Test Method	LC-MS/MS

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule and the position of the deuterium labels.

Parameter	Result
Structure Confirmation	Conforms to structure
Test Method	¹ H NMR, ¹³ C NMR

Detailed Experimental Protocols

A comprehensive CoA should provide sufficient detail on the methodologies used to generate the analytical data.

High-Performance Liquid Chromatography (HPLC) for Purity

- Objective: To determine the chemical purity of the **Irbesartan-d₄** sample by separating it from potential impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column is commonly used (e.g., Purospher® STAR RP-18).

[8]

- Mobile Phase: A typical mobile phase might consist of a mixture of an acidic buffer (e.g., phosphate buffer at pH 3.2) and an organic solvent like acetonitrile or methanol.[8]
- Detection: UV detection at a wavelength of approximately 220-230 nm.[8]
- Procedure: A solution of **Irbesartan-d4** is injected into the HPLC system. The retention time of the main peak corresponding to **Irbesartan-d4** is recorded. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. The system suitability is checked to ensure the resolution between Irbesartan and any known related compounds is adequate.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment

- Objective: To confirm the molecular weight and determine the percentage of deuterated molecules in the sample. **Irbesartan-d4** is often used as an internal standard for the quantification of Irbesartan.
- Instrumentation: An HPLC system coupled to a tandem mass spectrometer (MS/MS).
- Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common.[9]
- Mobile Phase: An isocratic mobile phase, for instance, a mixture of 0.2% formic acid and methanol (15:85, v/v), can be used.[9]
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. For **Irbesartan-d4**, the expected m/z would be higher than that of unlabeled Irbesartan. The isotopic distribution is analyzed to calculate the percentage of molecules that are deuterated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

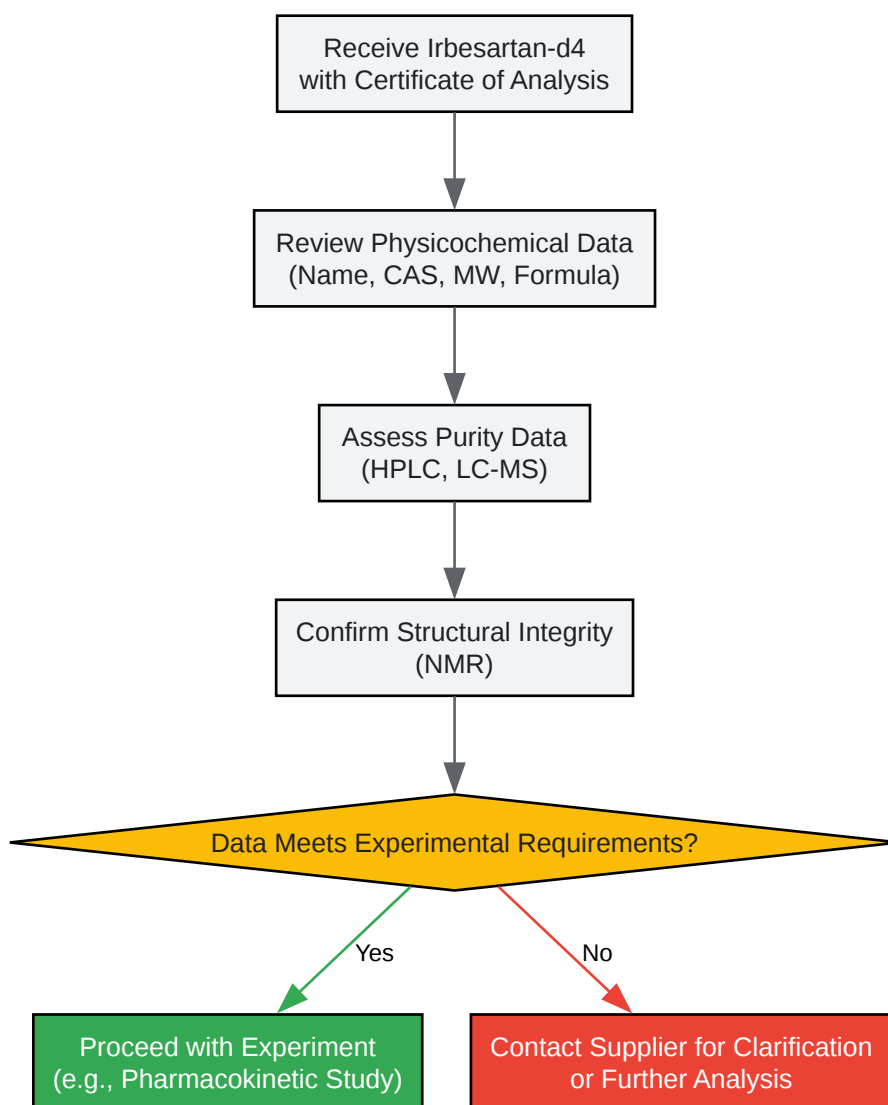
- Objective: To confirm the chemical structure of **Irbesartan-d4** and verify the location of the deuterium atoms.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

- **Sample Preparation:** The sample is dissolved in a deuterated solvent, such as deuterated methanol (CD_3OD).[\[10\]](#)
- **Procedure:** Both ^1H and ^{13}C NMR spectra are acquired. In the ^1H NMR spectrum of **Irbesartan-d4**, the signals corresponding to the protons on the deuterated phenyl ring will be absent or significantly reduced. The remaining signals should be consistent with the structure of the Irbesartan molecule. The ^{13}C NMR spectrum will show the carbon signals, which can be compared to a reference spectrum of unlabeled Irbesartan.

Visualizing the Workflow and Signaling Pathway

Certificate of Analysis Interpretation Workflow

The following diagram illustrates the logical workflow for a researcher when interpreting a CoA for **Irbesartan-d4**.

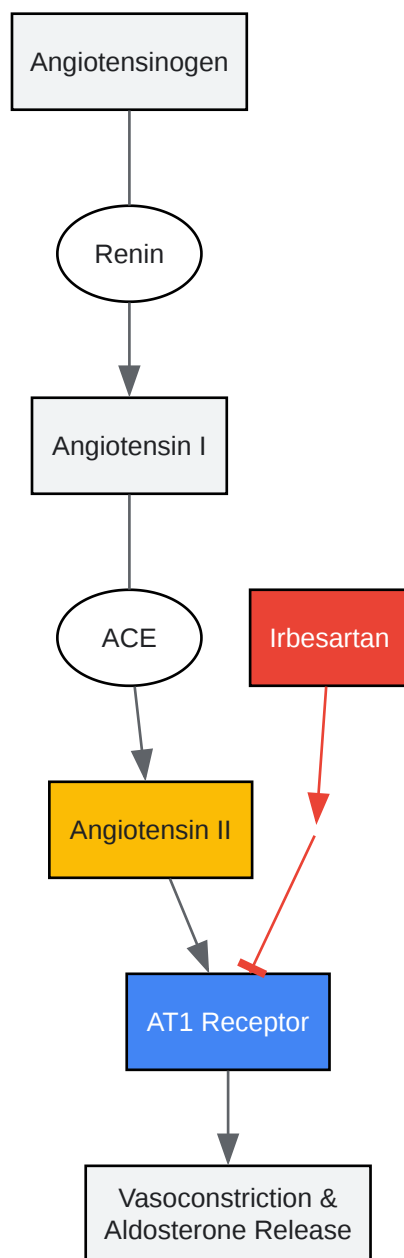


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Caption: Workflow for Interpreting an **Irbesartan-d4** Certificate of Analysis.

Irbesartan's Mechanism of Action: Angiotensin II Receptor Blockade

Irbesartan functions by blocking the Angiotensin II type 1 (AT₁) receptor. This action is central to its role as an antihypertensive agent.



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Caption: Simplified Signaling Pathway of the Renin-Angiotensin System and the Action of Irbesartan.

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